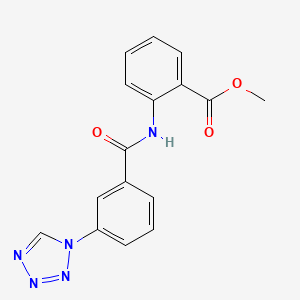

methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-24-16(23)13-7-2-3-8-14(13)18-15(22)11-5-4-6-12(9-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPXXWQOXRSGQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate typically involves the formation of the tetrazole ring followed by its attachment to the benzamido and benzoate groups. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles . This reaction can be catalyzed by various metal catalysts such as zinc salts or can be performed under microwave irradiation to improve yields and reaction times .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate can undergo various chemical reactions, including:

Oxidation: Tetrazole rings can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of tetrazoles can lead to the formation of amines.

Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate has several scientific research applications:

Medicinal Chemistry: Tetrazole derivatives are explored for their potential as antibacterial, antifungal, antitumor, and anti-inflammatory agents.

Material Science: Tetrazoles are used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Agriculture: Tetrazole compounds are investigated for their potential as growth regulators and pesticides.

Mechanism of Action

The mechanism of action of methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

1H-1,2,3,4-Tetrazole: A simple tetrazole ring without additional functional groups.

5-Phenyltetrazole: A tetrazole ring with a phenyl group attached at the 5-position.

1-Methyl-5-aminotetrazole: A tetrazole ring with a methyl group and an amino group attached.

Uniqueness

Methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is unique due to its combination of the tetrazole ring with benzamido and benzoate groups, which can enhance its biological activity and specificity compared to simpler tetrazole derivatives .

Biological Activity

Methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate is a compound that incorporates a tetrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₆H₁₃N₅O₃

- Molecular Weight : 323.31 g/mol

- CAS Number : 352678-55-8

This compound features a tetrazole ring, which contributes to its unique pharmacological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Compounds containing tetrazole rings are recognized for their broad spectrum of biological activities, including:

- Antibacterial Activity : Tetrazole derivatives have shown effectiveness against various bacterial strains.

- Antifungal Properties : Some studies indicate that tetrazole-containing compounds can inhibit fungal growth.

- Antitumor Effects : Research has highlighted the potential of tetrazole derivatives in cancer treatment by inducing apoptosis in tumor cells.

- Anti-inflammatory Activities : These compounds may also play a role in modulating inflammatory responses.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Inhibition of Enzymatic Activity : The tetrazole ring can mimic carboxylic acids, allowing it to interact with various enzymes and receptors.

- Modulation of Signaling Pathways : This compound may influence signaling pathways involved in inflammation and cell proliferation.

- DNA Interaction : Some studies suggest that tetrazole derivatives can intercalate with DNA, affecting replication and transcription processes.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry examined the antitumor effects of various tetrazole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, with IC50 values demonstrating potent activity at low concentrations .

Antibacterial Properties

In another investigation, the antibacterial efficacy of this compound was evaluated against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the critical steps and optimization strategies for synthesizing methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate?

The synthesis involves coupling a benzamide derivative with a tetrazole precursor. Key steps include:

- Amide bond formation : Reacting 3-(1H-tetrazol-1-yl)benzoic acid with methyl 2-aminobenzoate using coupling agents like EDC/HOBt.

- Tetrazole ring introduction : Cyclization of nitrile intermediates with sodium azide under acidic conditions. Optimization focuses on reaction temperature (typically 60–80°C), solvent selection (DMF or THF), and purification via column chromatography. Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirmed by NMR .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

- 1H/13C NMR : Peaks at δ 8.5–9.0 ppm (tetrazole protons), δ 3.9 ppm (methyl ester), and aromatic protons in the 7.0–8.5 ppm range.

- Mass spectrometry : Molecular ion peak at m/z 351.3 (M+H)+.

- X-ray crystallography (if available): Resolves spatial arrangement of the tetrazole and benzamide moieties .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water.

- Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres. Stability in biological assays (e.g., cell culture media) requires validation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer) of this compound?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentrations (IC50 vs. MIC).

- Structural analogs : Compare activity with derivatives (e.g., 4-tetrazolyl vs. 3-tetrazolyl substitution; see vs. 1). Methodology :

- Use standardized protocols (CLSI guidelines for antimicrobial assays; MTT assays for cytotoxicity).

- Perform SAR studies to isolate functional group contributions .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., for proteases or kinases).

- Molecular docking : Align the tetrazole moiety with catalytic sites (e.g., COX-2 or angiotensin receptors).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics. Controls: Include positive inhibitors (e.g., indomethacin for COX-2) and validate target specificity via siRNA knockdown .

Q. How does regioisomerism (3- vs. 4-tetrazolyl substitution) impact pharmacological properties?

- 3-Tetrazolyl : Enhanced hydrogen-bonding capacity due to spatial proximity to the benzamide group.

- 4-Tetrazolyl : Altered steric interactions, potentially reducing off-target effects. Validation :

- Compare logP values (HPLC-derived) to assess lipophilicity differences.

- Test in vivo bioavailability using rodent models (oral vs. intravenous administration) .

Q. What strategies mitigate synthetic challenges, such as low yields in the final coupling step?

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h.

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyl for carboxylic acids).

- Catalytic systems : Use Pd/Cu catalysts for Ullmann-type couplings. Post-synthesis purity is verified via HPLC (>95%) .

Q. How can computational methods predict this compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

- In silico tools : SwissADME for bioavailability radar; ProTox-II for toxicity endpoints.

- Metabolism prediction : Cytochrome P450 isoform interactions via docking (e.g., CYP3A4). Validate predictions with in vitro hepatocyte assays and Caco-2 permeability models .

Methodological and Theoretical Frameworks

Q. How to integrate this compound into a theoretical framework for drug discovery?

Link its mechanism to established pathways:

- Angiotensin II receptor antagonism : Tetrazole analogs (e.g., losartan) target AT1 receptors.

- COX-2 inhibition : Benzamide derivatives mimic NSAID pharmacophores. Validation : Perform comparative studies with reference drugs in relevant disease models .

Q. What statistical approaches address variability in biological replicate data for this compound?

- ANOVA with post-hoc tests : For dose-response studies.

- Principal component analysis (PCA) : Identifies outliers in high-throughput screening.

- Bayesian modeling : Predicts EC50 confidence intervals from sparse data .

Q. How to design ecotoxicological studies for environmental impact assessment?

- OECD guidelines : Test acute toxicity in Daphnia magna (48h LC50).

- Degradation studies : Monitor hydrolysis/photolysis via HPLC-MS.

- Bioaccumulation : Measure logKow and BCF (bioconcentration factor) in fish models .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Standard operating procedures (SOPs) : Document reaction conditions (e.g., inert gas use).

- Inter-laboratory validation : Share batches for cross-testing bioactivity.

- Open-access data : Publish NMR/mass spectra in repositories like ChemSpider .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.